(S)-6-Amino-2-(2,4-dinitro-phenylamino)-hexanoic acid
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Overview
Description
(S)-6-Amino-2-(2,4-dinitro-phenylamino)-hexanoic acid is a chiral amino acid derivative known for its applications in stereochemistry and analytical chemistry. This compound is often used in the derivatization of amino acids to facilitate their separation and analysis by chromatographic techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Amino-2-(2,4-dinitro-phenylamino)-hexanoic acid typically involves the reaction of 2,4-dinitrofluorobenzene with an amino acid derivative. The reaction is carried out under alkaline conditions, often using sodium bicarbonate or triethylamine as a base. The reaction mixture is then subjected to chromatographic purification to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated chromatographic systems and high-throughput reactors ensures the efficient production of the compound with high purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(S)-6-Amino-2-(2,4-dinitro-phenylamino)-hexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation: The compound can form hydrazones with carbonyl compounds.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or thiols.
Condensation: Carbonyl compounds like aldehydes or ketones.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Hydrazones and related compounds.
Scientific Research Applications
(S)-6-Amino-2-(2,4-dinitro-phenylamino)-hexanoic acid is widely used in scientific research for:
Chiral Derivatization: Used in the separation of enantiomers in chiral chromatography.
Amino Acid Analysis: Facilitates the detection and quantification of amino acids in complex mixtures.
Biological Studies: Used in the study of protein structure and function by labeling specific amino acid residues.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable derivatives with amino acids. The nitro groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular targets include primary amines, which react with the compound to form stable adducts. These reactions are often used to study the stereochemistry and reactivity of amino acids .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide: Another chiral derivatizing agent used in amino acid analysis.
Uniqueness
(S)-6-Amino-2-(2,4-dinitro-phenylamino)-hexanoic acid is unique due to its specific structure, which allows for the selective derivatization of amino acids. Its chiral nature makes it particularly useful in the separation of enantiomers, a critical aspect in the study of stereochemistry .
Properties
Molecular Formula |
C12H16N4O6 |
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Molecular Weight |
312.28 g/mol |
IUPAC Name |
(2S)-6-amino-2-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C12H16N4O6/c13-6-2-1-3-10(12(17)18)14-9-5-4-8(15(19)20)7-11(9)16(21)22/h4-5,7,10,14H,1-3,6,13H2,(H,17,18)/t10-/m0/s1 |
InChI Key |
GSIJNJVQPCUGSE-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCCN)C(=O)O |
Origin of Product |
United States |
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